An In-Depth Technical Guide to the Chemical Properties of N-Boc-Anabasine
An In-Depth Technical Guide to the Chemical Properties of N-Boc-Anabasine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of N-Boc-Anabasine in Modern Medicinal Chemistry
Anabasine, a piperidine alkaloid found in plants of the Nicotiana genus, has long been of interest to the scientific community for its activity as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] Its structural similarity to nicotine has made it a valuable scaffold in the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[3][4] However, the presence of a secondary amine in the piperidine ring presents a synthetic challenge, often requiring a protection strategy to achieve selective functionalization. The introduction of the tert-butoxycarbonyl (Boc) protecting group to yield N-Boc-anabasine is a critical maneuver, transforming the reactive alkaloid into a stable and versatile intermediate for further chemical elaboration. This guide provides a comprehensive overview of the chemical properties of N-Boc-anabasine, offering practical insights for its synthesis, characterization, and utilization in drug discovery and development.
Synthesis and Purification of N-Boc-Anabasine
The synthesis of N-Boc-anabasine is typically achieved through the straightforward protection of the secondary amine of anabasine using di-tert-butyl dicarbonate (Boc)₂O. The choice of reaction conditions is crucial for achieving high yields and purity.
Rationale for Synthetic Approach
The Boc group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The reaction proceeds via nucleophilic attack of the anabasine piperidine nitrogen onto one of the carbonyl carbons of (Boc)₂O, with the subsequent loss of tert-butoxide and carbon dioxide. A base is typically added to neutralize the resulting carbonic acid mono-tert-butyl ester, driving the reaction to completion.
Detailed Experimental Protocol: Boc Protection of Anabasine
Materials:
-
Anabasine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a solution of anabasine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TEA or DIPEA.
-
Slowly add a solution of (Boc)₂O in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-anabasine as a pure product.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of N-Boc-anabasine.
Spectroscopic Characterization
Thorough characterization of N-Boc-anabasine is essential to confirm its structure and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum of N-Boc-anabasine will exhibit characteristic signals for both the pyridine and the N-Boc-piperidine moieties. The protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The piperidine protons will appear in the aliphatic region (δ 1.5-4.5 ppm), with the proton at the chiral center (C2) being of particular interest. The large tert-butyl group of the Boc protecting group will give rise to a characteristic singlet at approximately δ 1.4 ppm, integrating to nine protons.
13C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons (δ 120-150 ppm) and the piperidine ring carbons (δ 20-60 ppm). The carbonyl carbon of the Boc group is expected to appear around δ 155 ppm, and the quaternary carbon of the tert-butyl group will be observed around δ 80 ppm. The carbons of the tert-butyl methyl groups will resonate at approximately δ 28 ppm.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for N-Boc-Anabasine
| Assignment | Predicted 1H NMR (δ ppm) | Predicted 13C NMR (δ ppm) |
| Pyridine-H2' | 8.5-8.6 | ~149 |
| Pyridine-H4' | 7.6-7.8 | ~135 |
| Pyridine-H5' | 7.2-7.4 | ~123 |
| Pyridine-H6' | 8.4-8.5 | ~148 |
| Piperidine-H2 | 5.0-5.2 | ~58 |
| Piperidine-H3, H4, H5 | 1.6-2.0 | 20-35 |
| Piperidine-H6 | 2.8-3.0, 4.0-4.2 | ~45 |
| Boc-C(CH₃)₃ | 1.4-1.5 (s, 9H) | ~28 |
| Boc-C (CH₃)₃ | - | ~80 |
| Boc-C=O | - | ~155 |
Note: Predicted chemical shifts are based on data for anabasine and related N-Boc-piperidine structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of N-Boc-anabasine. The protonated molecule [M+H]⁺ is expected to be the base peak.
Fragmentation of the molecular ion may involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu). The fragmentation pattern of the anabasine core would be similar to that of the unprotected molecule, with a characteristic fragment at m/z 84 corresponding to the piperidine ring.[5]
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-anabasine will display characteristic absorption bands for the functional groups present.
Table 2: Key IR Absorption Bands for N-Boc-Anabasine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2975-2850 | C-H stretch | Aliphatic (Piperidine, Boc) |
| 1690-1670 | C=O stretch | Urethane (Boc) |
| 1600-1450 | C=C, C=N stretch | Aromatic (Pyridine) |
| 1250-1150 | C-N stretch | Urethane (Boc) |
Chemical Reactivity and Stability
The introduction of the Boc group significantly alters the reactivity of the anabasine molecule.
Reactivity
With the piperidine nitrogen protected, the pyridine ring becomes the primary site for electrophilic substitution, although it is a relatively electron-deficient aromatic system. Nucleophilic aromatic substitution on the pyridine ring is also a possibility, particularly with strong nucleophiles. The Boc group itself is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the molecule.
Stability and Storage
N-Boc-anabasine is a relatively stable compound that can be stored for extended periods under appropriate conditions. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation. While the Boc group is generally stable, prolonged exposure to strong acids or high temperatures can lead to its cleavage.
Deprotection of N-Boc-Anabasine
The removal of the Boc group is a crucial step to liberate the piperidine nitrogen for subsequent reactions or to obtain the final target molecule. Acid-catalyzed deprotection is the most common method.
Rationale for Deprotection Methods
The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This process is typically clean and high-yielding.
Detailed Experimental Protocol: Acidic Deprotection
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-anabasine (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve N-Boc-anabasine in anhydrous DCM at 0 °C.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield anabasine.
Method B: Hydrochloric Acid (HCl) in Dioxane or Methanol
Materials:
-
N-Boc-anabasine (1.0 eq)
-
4M HCl in Dioxane or Methanol (5-10 eq)
Procedure:
-
Dissolve N-Boc-anabasine in a minimal amount of methanol or dioxane.
-
Add the 4M HCl solution and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the anabasine hydrochloride salt may precipitate. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized as described in Method A.
Diagram of the Deprotection Workflow:
Caption: General workflow for the deprotection of N-Boc-anabasine.
Applications in Drug Discovery
N-Boc-anabasine serves as a key building block in the synthesis of a diverse array of anabasine derivatives. The protected piperidine nitrogen allows for selective modifications at the pyridine ring or the piperidine C3 position. These modifications are instrumental in exploring the structure-activity relationships (SAR) of nicotinic acetylcholine receptor ligands, leading to the development of more potent and selective drug candidates for various CNS disorders.[3][6]
Conclusion
N-Boc-anabasine is an indispensable intermediate for the chemical exploration of the anabasine scaffold. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an ideal tool for medicinal chemists. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective utilization in the design and synthesis of next-generation therapeutics targeting nicotinic acetylcholine receptors.
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(PDF) Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. ResearchGate. [Link]
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